2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring with an amino group and a cyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3-amino-5-cyclopropyl-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or esters.
Scientific Research Applications
2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key proteins or nucleic acids, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 2-(5-Amino-1H-pyrazol-1-yl)ethanol
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
Uniqueness
2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of both the cyclopropyl group and the ethanol moiety, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(3-amino-5-cyclopropylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H13N3O/c9-8-5-7(6-1-2-6)11(10-8)3-4-12/h5-6,12H,1-4H2,(H2,9,10) |
InChI Key |
CGNVBGRTHITTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)N |
Origin of Product |
United States |
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